Bromperidol Decanoate

Schizophrenia Maintenance Therapy Psychiatric Rating Scales

Bromperidol decanoate (CAS 75067-66-2) is a long-acting injectable (LAI) depot formulation of bromperidol, a typical antipsychotic of the butyrophenone class, and is administered via intramuscular injection once every 4 weeks. It is an ester prodrug that is hydrolyzed in vivo to the active moiety bromperidol, which functions as a dopamine D2 receptor antagonist.

Molecular Formula C31H41BrFNO3
Molecular Weight 574.6 g/mol
CAS No. 75067-66-2
Cat. No. B1667934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromperidol Decanoate
CAS75067-66-2
Synonyms4-(4-bromophenyl)-1-(4-(4-fluorophenyl)-4-oxobutyl)-4-piperidinyl decanoate
bromperidol decanoate
Impromen decanoas
Molecular FormulaC31H41BrFNO3
Molecular Weight574.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Br
InChIInChI=1S/C31H41BrFNO3/c1-2-3-4-5-6-7-8-11-30(36)37-31(26-14-16-27(32)17-15-26)20-23-34(24-21-31)22-9-10-29(35)25-12-18-28(33)19-13-25/h12-19H,2-11,20-24H2,1H3
InChIKeyZINCPWWBSRSXBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bromperidol Decanoate CAS 75067-66-2: Long-Acting Depot Antipsychotic for Schizophrenia Maintenance Procurement


Bromperidol decanoate (CAS 75067-66-2) is a long-acting injectable (LAI) depot formulation of bromperidol, a typical antipsychotic of the butyrophenone class, and is administered via intramuscular injection once every 4 weeks [1]. It is an ester prodrug that is hydrolyzed in vivo to the active moiety bromperidol, which functions as a dopamine D2 receptor antagonist [2]. The decanoate ester in sesame oil vehicle enables slow release and sustained plasma levels, distinguishing it as a maintenance therapy option for schizophrenia [3].

Bromperidol Decanoate vs. Haloperidol Decanoate and Other LAI Antipsychotics: Why Direct Substitution Is Not Supported by Clinical Evidence


The procurement of a long-acting injectable (LAI) antipsychotic for schizophrenia maintenance cannot be reduced to a simple selection among 'typical' or 'depot' drug classes. Although bromperidol decanoate, haloperidol decanoate, and fluphenazine decanoate share a butyrophenone or phenothiazine core, their clinical profiles diverge significantly in terms of pharmacokinetic equivalence, side effect burden, and comparative efficacy data. Systematic reviews explicitly conclude that bromperidol decanoate cannot be assumed to be clinically interchangeable with haloperidol decanoate or fluphenazine decanoate; in fact, existing evidence suggests it may be less valuable than these alternatives, and direct substitution is not supported by trial data [1]. Furthermore, critical pharmacodynamic parameters, such as prolactin elevation and extrapyramidal symptom (EPS) risk, exhibit quantifiable differences between these agents, impacting patient adherence and long-term management [2]. Therefore, informed procurement must be guided by specific, comparative evidence rather than class-based assumptions.

Quantitative Evidence for Bromperidol Decanoate CAS 75067-66-2: Head-to-Head Comparative Data vs. Haloperidol and Placebo


Comparative Efficacy of Bromperidol Decanoate vs. Placebo in Reducing Psychotic Symptoms

In a randomized, double-blind trial (n=20), bromperidol decanoate demonstrated a clinically meaningful reduction in positive psychotic symptoms compared to placebo injection over 6 months, as measured by the Scale for the Assessment of Positive Symptoms (SAPS). The mean SAPS score was 6 (SD 12.2) for bromperidol decanoate versus 40 (SD 27.8) for placebo [1]. This represents a mean difference of -34 points on the SAPS scale, indicating substantial efficacy in preventing relapse or symptom exacerbation.

Schizophrenia Maintenance Therapy Psychiatric Rating Scales

Head-to-Head Comparison: Oral Bromperidol vs. Haloperidol on Prolactin Elevation and Plasma Concentrations

A direct within-subject crossover study in 22 schizophrenic inpatients compared bromperidol 12 mg/day with haloperidol 12 mg/day. Plasma prolactin concentrations were significantly lower during bromperidol treatment (median 24 ng/ml, range 7-93 ng/ml) than during haloperidol treatment (median 32 ng/ml, range 8-102 ng/ml) (P<.01) . Concurrently, mean steady-state plasma concentrations of bromperidol were significantly lower than those of haloperidol (20.8 ± 8.0 nmol/L vs. 28.0 ± 13.1 nmol/L; P<.05) .

Endocrine Side Effects Hyperprolactinemia Pharmacodynamics

Extrapyramidal Symptom (EPS) Risk Profile: NNH Analysis for Akathisia

A meta-analysis of placebo-controlled trials calculated the Number Needed to Harm (NNH) for akathisia, a common EPS. The NNH for akathisia was 10 for bromperidol decanoate, meaning that for every 10 patients treated, one additional case of akathisia is expected compared to placebo [1]. This is a substantially higher risk than for the atypical LAI paliperidone palmitate (NNH=205) but is comparable to other typical LAIs like fluphenazine decanoate (NNH=5) [1].

Tolerability Extrapyramidal Symptoms NNH Safety

Pharmacokinetic Differentiation: Prolonged Elimination Half-Life of the Depot Formulation

The pharmacokinetic profile of bromperidol decanoate is characterized by a prolonged elimination half-life of approximately 3 weeks following intramuscular administration, which supports a once-monthly (every 4 weeks) dosing regimen [1]. This is in contrast to the oral bromperidol formulation, which has an elimination half-life of approximately 24 hours and requires daily dosing [1].

Pharmacokinetics Depot Formulation Dosing Interval

Class-Level Inference: Comparable Antipsychotic Efficacy to Haloperidol in Acute Schizophrenia

A 28-day double-blind trial in 47 newly admitted schizophrenic patients randomized to bromperidol or haloperidol found statistically significant improvement in both groups with no significant differences between treatments . While this study used oral formulations, it supports the class-level inference that the active moiety bromperidol possesses antipsychotic efficacy comparable to haloperidol, the established gold standard typical antipsychotic.

Acute Psychosis Efficacy BPRS

Relapse Prevention NNT: Similar Efficacy Across Typical LAIs

A meta-analysis calculated the Number Needed to Treat (NNT) for the prevention of psychotic relapse for several LAIs. The NNT for bromperidol decanoate was found to be in the range of 2-5, which was similar to the NNTs for haloperidol decanoate and fluphenazine decanoate [1]. This indicates that these typical LAIs offer comparable efficacy in preventing relapse, and the choice among them may be driven by other factors such as side effect profile or cost.

Relapse Prevention NNT Maintenance Therapy

Bromperidol Decanoate CAS 75067-66-2: Validated Clinical and Research Application Scenarios Based on Comparative Evidence


Long-Term Maintenance Therapy for Schizophrenia in Patients with Poor Adherence to Oral Medication

The primary evidence-based application is for the long-term maintenance treatment of schizophrenia. The depot formulation's 3-week elimination half-life supports a once-monthly dosing schedule [1], which directly addresses medication non-adherence—a major cause of relapse. Its efficacy in preventing relapse, with an NNT of 2-5 comparable to other typical LAIs [2], makes it a viable option for formulary inclusion in chronic care management programs where adherence is a priority.

Clinical Situations Where Lower Prolactin Elevation Is Desired Relative to Haloperidol

In patients where hyperprolactinemia is a particular concern (e.g., due to pre-existing endocrine disorders, osteoporosis risk, or severe sexual dysfunction), bromperidol decanoate may be preferred over haloperidol decanoate. Direct comparative data shows that the active moiety bromperidol induces significantly lower plasma prolactin levels than haloperidol (median 24 ng/ml vs. 32 ng/ml, P<.01) . This quantifiable difference provides a rational basis for selection when managing the long-term tolerability profile of a typical antipsychotic.

Comparator Arm in Clinical Trials for New Long-Acting Injectable Antipsychotics

Bromperidol decanoate serves as a well-characterized typical LAI comparator in clinical research. Its established efficacy (NNT for relapse of 2-5) and quantifiable safety profile (e.g., NNH for akathisia of 10) [2] provide a benchmark against which novel atypical LAIs can be assessed. Researchers can leverage these data for sample size calculations and benefit-risk assessments in new drug development programs.

Pharmacokinetic and Bioequivalence Studies for Generic Depot Formulations

The unique pharmacokinetic profile of bromperidol decanoate—specifically, its 3-week elimination half-life and the attainment of steady-state plasma concentrations after approximately 3 months of monthly injections [1]—provides a clear set of parameters for the development and regulatory assessment of generic versions. These metrics are essential for designing bioequivalence studies and establishing therapeutic equivalence, which is of direct relevance to procurement and formulary management.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bromperidol Decanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.